Cas no 942947-94-6 (5-Bromo-4-chloropyridin-2-amine)

5-Bromo-4-chloropyridin-2-amine structure
942947-94-6 structure
Nombre del producto:5-Bromo-4-chloropyridin-2-amine
Número CAS:942947-94-6
MF:C5H4BrClN2
Megavatios:207.455658912659
MDL:MFCD12407282
CID:93238
PubChem ID:44181812

5-Bromo-4-chloropyridin-2-amine Propiedades químicas y físicas

Nombre e identificación

    • 5-Bromo-4-chloropyridin-2-amine
    • 2-Pyridinamine, 5-bromo-4-chloro-
    • 5-Bromo-4-chloro-2-aminopyridine
    • 5-BROMO-4-CHLORO-2-PYRIDINAMINE
    • 5-Bromo-4-chloro-pyridin-2-ylamine
    • 2-Amino-4-chloro-5-bromopyridine
    • 2-Amino-5-bromo-4-chloroPyridine
    • 5-bromo-4-chloro-2-pyridylamine
    • 5-Bromo-4-chloro-2-amino pyridine
    • PubChem13538
    • DDOFUMWLNSICHU-UHFFFAOYSA-N
    • 4-Chloro-5-bromopyridine-2-amine
    • PB17989
    • VP12952
    • 5-Bromo-4-chlor
    • 5-Bromo-4-chloro-2-pyridinamine (ACI)
    • (5-Bromo-4-chloropyridin-2-yl)amine
    • MFCD12407282
    • 5-Bromo-4-chloropyridin-2-amine, 98%
    • AC-907/34104026
    • J-517073
    • CS-W009193
    • AKOS015889463
    • 942947-94-6
    • AS-18620
    • SY030928
    • AC-27481
    • AM20061634
    • SCHEMBL211570
    • EN300-192313
    • BL010015
    • BDBM626074
    • FT-0653509
    • DTXSID60657711
    • S5NXK6YT42
    • DB-079845
    • MDL: MFCD12407282
    • Renchi: 1S/C5H4BrClN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
    • Clave inchi: DDOFUMWLNSICHU-UHFFFAOYSA-N
    • Sonrisas: BrC1=CN=C(C=C1Cl)N

Atributos calculados

  • Calidad precisa: 205.92500
  • Masa isotópica única: 205.925
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 0
  • Complejidad: 101
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 38.9
  • Xlogp3: 1.8

Propiedades experimentales

  • Denso: 1.8
  • Punto de fusión: 141-147°C
  • Punto de ebullición: 271.5°C at 760 mmHg
  • Punto de inflamación: 118.038 °C
  • índice de refracción: 1.64
  • PSA: 38.91000
  • Logp: 2.66090

5-Bromo-4-chloropyridin-2-amine Información de Seguridad

5-Bromo-4-chloropyridin-2-amine Datos Aduaneros

  • Código HS:2933399090
  • Datos Aduaneros:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Bromo-4-chloropyridin-2-amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
068874-25g
5-Bromo-4-chloropyridin-2-amine
942947-94-6 >95%
25g
3217.0CNY 2021-07-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B62050-250mg
2-Amino-5-bromo-4-chloropyridine
942947-94-6 97%
250mg
¥41.0 2022-04-28
eNovation Chemicals LLC
D256645-10g
5-Bromo-4-chloropyridin-2-amine
942947-94-6 98%
10g
$686 2024-05-24
Apollo Scientific
OR19535-5g
2-Amino-5-bromo-4-chloropyridine
942947-94-6 97%
5g
£22.00 2025-02-19
Ambeed
A116738-10g
5-Bromo-4-chloropyridin-2-amine
942947-94-6 97%
10g
$21.0 2025-02-27
Fluorochem
079650-10g
5-Bromo-4-chloropyridin-2-amine
942947-94-6 97%
10g
£73.00 2022-03-01
Apollo Scientific
OR19535-1g
2-Amino-5-bromo-4-chloropyridine
942947-94-6 97%
1g
£15.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YM689-20g
5-Bromo-4-chloropyridin-2-amine
942947-94-6 97%
20g
942.0CNY 2021-08-04
TRC
B678823-500mg
5-Bromo-4-chloropyridin-2-amine
942947-94-6
500mg
$ 65.00 2022-06-06
Chemenu
CM109149-1000g
5-bromo-4-chloropyridin-2-amine
942947-94-6 98%
1000g
$2720 2021-08-06

5-Bromo-4-chloropyridin-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
Referencia
Preparation of 2-aminopyridine compounds useful in treating hyperproliferative diseases
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt; 14 h, rt
Referencia
Preparation of aryl lactam kinase inhibitors useful in inhibiting AAK1
, United States, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C; 30 min
Referencia
A process for preparing 5-bromo-2,4-dichloro-pyridine from 4-chloro-2-pyridinamine
, China, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  6 h, rt
Referencia
Synthesis of Hpk1 degrader anticancer agents
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt; 16 h, rt
Referencia
Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate
Bavetsias, Vassilios; Large, Jonathan M.; Sun, Chongbo; Bouloc, Nathalie; Kosmopoulou, Magda; et al, Journal of Medicinal Chemistry, 2010, 53(14), 5213-5228

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt; 16 h, rt
Referencia
Preparation of imidazopyridines as enzyme inhibitors, especially Aurora kinase inhibitors, for treating cell proliferative diseases
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  12 h, rt
Referencia
Imidazopyridine derivative and pharmaceutical composition comprising same as active ingredient
, Korea, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt; 16 h, rt
Referencia
Preparation of oxodihydropyridine derivatives and analogs for use as bromodomain inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  1.5 h, 0 - 10 °C; 2 h, 0 - 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Toluene ,  Water
Referencia
Processe to make protein kinase inhibitor N-[4-[4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-N'-(3-fluorophenyl)urea
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  rt; 14 h, rt
Referencia
Preparation of chromenopyridine derivatives for use as adaptor associated kinase 1 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  14 h, rt
Referencia
Preparation of chromenopyridinyloxyalkylamine derivatives for use as adaptor associated kinase 1 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide ,  Lithium perchlorate Solvents: Acetic acid ,  Acetonitrile ;  16 h, 25 °C
Referencia
Electrochemical synthesis method of bromopyridine derivatives
, China, , ,

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Acetonitrile ;  30 min, 0 °C; 0 °C → rt; overnight, rt
Referencia
Tricyclic pyridocarboxamide derivatives as ROCK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile
Referencia
Preparation of chromenopyridine derivatives for use as AAK1 inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile
Referencia
Imidazo[1,2-a]pyridine compounds as tyrosine kinase c-Met signal transduction pathway inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cell hyperplasia diseases
, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium bromide ,  Lithium perchlorate Solvents: Acetic acid ,  Acetonitrile ;  8 h, 25 °C
Referencia
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions
Wu, Yanwei; Xu, Shanghui; Wang, Hong; Shao, Dongxu; Qi, Qiqi; et al, Journal of Organic Chemistry, 2021, 86(22), 16144-16150

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  3 h, rt
Referencia
Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19
Mallinger, Aurelie; Schiemann, Kai; Rink, Christian; Stieber, Frank; Calderini, Michel; et al, Journal of Medicinal Chemistry, 2016, 59(3), 1078-1101

5-Bromo-4-chloropyridin-2-amine Raw materials

5-Bromo-4-chloropyridin-2-amine Preparation Products

5-Bromo-4-chloropyridin-2-amine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942947-94-6)5-Bromo-4-chloropyridin-2-amine
A11066
Pureza:99%
Cantidad:100g
Precio ($):157.0